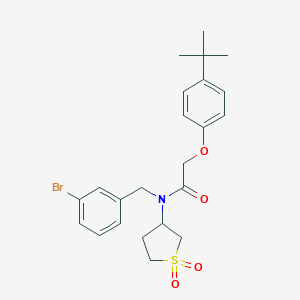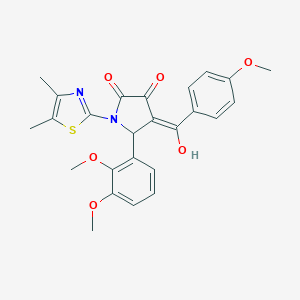
N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide, also known as DT-010, is a synthetic compound with potential therapeutic applications in the field of medicine.
作用機序
N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide exerts its therapeutic effects through multiple mechanisms of action. It inhibits the activity of various enzymes involved in cancer cell growth and proliferation, such as topoisomerase II and protein kinase C. It also activates the p53 pathway, which plays a crucial role in regulating cell growth and apoptosis. Additionally, N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide inhibits the production of pro-inflammatory cytokines, which contributes to its anti-inflammatory effects.
Biochemical and Physiological Effects
N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has been shown to have several biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells, induces apoptosis, and inhibits angiogenesis. It also has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In addition, N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has been shown to have neuroprotective effects, protecting against neuronal damage and promoting neuronal survival.
実験室実験の利点と制限
N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has several advantages for lab experiments. It is a synthetic compound, which allows for precise control over its chemical properties and purity. It is also stable and can be easily stored and transported. However, one limitation is the low solubility of N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide in water, which may affect its bioavailability and limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of its potential as an anti-inflammatory agent and in the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration route for N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide in clinical trials.
合成法
N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is synthesized through a series of chemical reactions involving the condensation of 3-methyl-4-hydroxy coumarin with 4-isopropylbenzylamine, followed by the reaction with thionyl chloride and tetrahydrothiophene-1,1-dioxide. The final product is obtained through the reaction of the intermediate with N,N-dimethylformamide dimethylacetal and acetic anhydride.
科学的研究の応用
N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising areas of research is its use as an anticancer agent. Studies have shown that N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Other areas of research include its potential as an anti-inflammatory agent and in the treatment of neurodegenerative diseases.
特性
製品名 |
N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide |
|---|---|
分子式 |
C26H29NO5S |
分子量 |
467.6 g/mol |
IUPAC名 |
N-(1,1-dioxothiolan-3-yl)-6,8-dimethyl-4-oxo-N-[(4-propan-2-ylphenyl)methyl]chromene-2-carboxamide |
InChI |
InChI=1S/C26H29NO5S/c1-16(2)20-7-5-19(6-8-20)14-27(21-9-10-33(30,31)15-21)26(29)24-13-23(28)22-12-17(3)11-18(4)25(22)32-24/h5-8,11-13,16,21H,9-10,14-15H2,1-4H3 |
InChIキー |
OBAOWCRZOBCQSL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)N(CC3=CC=C(C=C3)C(C)C)C4CCS(=O)(=O)C4)C |
正規SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)N(CC3=CC=C(C=C3)C(C)C)C4CCS(=O)(=O)C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-[(E)-hydroxy-[2-(5-methylfuran-2-yl)-1-(3-morpholin-4-ylpropyl)-4,5-dioxopyrrolidin-3-ylidene]methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B265087.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265089.png)
![2-[5-(3,4-dichlorophenyl)-2-furyl]-4-imino-6,7-dihydro-4H-[1,3]dioxolo[4,5-g]pyrido[2,1-a]isoquinoline-3-carbonitrile](/img/structure/B265093.png)
![2-[5-(2,5-dichlorophenyl)-2-furyl]-4-imino-9,10-dimethoxy-6,7-dihydro-4H-pyrido[2,1-a]isoquinoline-3-carbonitrile](/img/structure/B265095.png)
![(3Z)-5-butyl-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265123.png)



![methyl 4-({2-(3-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B265131.png)
![(E)-1-benzofuran-2-yl{1-[2-(diethylammonio)ethyl]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B265132.png)
![7-Chloro-1-(2,3-dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265135.png)
![(3Z)-5-(3-hydroxypropyl)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265136.png)
![(3Z)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-fluorophenyl)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265140.png)
![(3Z)-3-(2,4-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-5-propyl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265143.png)